molecular formula C22H17ClN2O6 B3641843 ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate

ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate

Cat. No.: B3641843
M. Wt: 440.8 g/mol
InChI Key: QEWOFCIWQHAXCH-UHFFFAOYSA-N
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Description

“Ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate” is a complex organic compound. It contains several functional groups including an ester (benzoate), an amide (benzoyl), a nitro group, and a chloro group. These functional groups suggest that this compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzoyl group might be introduced through a Friedel-Crafts acylation, while the nitro group might be introduced through an electrophilic aromatic substitution . The exact synthesis would depend on the desired route and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzene rings would provide a planar, aromatic base, while the various substituents would add to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing, which would make the benzene ring more susceptible to electrophilic attack. Conversely, the ester and amide groups could potentially undergo nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro, amide, and ester could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

As with any chemical compound, handling “ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound could be vast and would depend on its observed properties and activities. For instance, if it shows promising biological activity, it could be further investigated for potential medicinal applications .

Properties

IUPAC Name

ethyl 4-[[3-(2-chloro-4-nitrophenoxy)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O6/c1-2-30-22(27)14-6-8-16(9-7-14)24-21(26)15-4-3-5-18(12-15)31-20-11-10-17(25(28)29)13-19(20)23/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWOFCIWQHAXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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